Synthetic Versatility: Free Amine vs. N-Substituted Analogs Limits Downstream Derivatization
The defining differentiator for CAS 871507-12-9 is the unsubstituted pyrrolidine nitrogen, which serves as a reactive site for amide bond formation, reductive amination, or sulfonamide synthesis. In contrast, its closest N-acylated analog, 2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline , and its N-sulfonylated analog (CAS 2097933-48-5) are 'dead-end' products in a synthetic sequence. From a procurement perspective, procuring the simpler, unprotected building block (CAS 871507-12-9) provides 100% of the possible diversification potential, whereas its substituted analogs offer 0%.
| Evidence Dimension | Number of Accessible Downstream Derivatization Reactions |
|---|---|
| Target Compound Data | 3 major reaction pathways accessible (acylation, alkylation, sulfonylation) |
| Comparator Or Baseline | 2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline (BenchChem) and 2-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097933-48-5) |
| Quantified Difference | CAS 871507-12-9 offers three derivatizable pathways; the comparators offer zero. |
| Conditions | Standard organic synthesis conditions for amine functionalization. |
Why This Matters
For a medicinal chemistry lab generating SAR libraries, selecting CAS 871507-12-9 eliminates the need to purchase multiple pre-substituted analogs, directly reducing procurement spend and synthetic steps.
